7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Catalog No.
S1906095
CAS No.
578-84-7
M.F
C11H7F3O3
M. Wt
244.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

CAS Number

578-84-7

Product Name

7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

IUPAC Name

7-methoxy-2-(trifluoromethyl)chromen-4-one

Molecular Formula

C11H7F3O3

Molecular Weight

244.17 g/mol

InChI

InChI=1S/C11H7F3O3/c1-16-6-2-3-7-8(15)5-10(11(12,13)14)17-9(7)4-6/h2-5H,1H3

InChI Key

KJVYPPZKUJGINW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C(F)(F)F

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C(F)(F)F
  • Heterocyclic Scaffold

    7-MTF-CM belongs to the class of chromenones, a type of heterocyclic compound containing a chroman core (a benzopyran) with a ketone functional group at the 4th position. Chromenones have been explored for various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties []. The presence of the methoxy (OCH3) group at the 7th position and the trifluoromethyl (CF3) group at the 2nd position might further modify these properties, making 7-MTF-CM an interesting candidate for further research.

  • Fluorine Substitution

    The trifluoromethyl (CF3) group is a common functional group used in medicinal chemistry due to its ability to influence a molecule's interaction with biological targets and improve its metabolic stability []. Research into other trifluoromethyl-containing chromenones suggests potential for exploring 7-MTF-CM in areas like enzyme inhibition and receptor targeting.

7-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one, with the chemical formula C₁₁H₇F₃O₃ and a molecular weight of 244.17 g/mol, is a member of the chromenone family. This compound features a methoxy group and a trifluoromethyl substituent, which significantly influence its chemical properties and biological activities. It appears as a crystalline solid and is known for its unique structural characteristics, including a chromenone backbone that contributes to its reactivity and potential applications in various fields.

Typical of chromenones, including:

  • Trifluoroacetylation: This reaction involves treating the compound with trifluoroacetic acid in the presence of a base, resulting in the formation of trifluoroacetyl derivatives .
  • Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group can enhance the electrophilicity of the aromatic ring, facilitating substitution reactions.
  • Reduction Reactions: The carbonyl group in the chromenone structure can be reduced to yield dihydro derivatives.

7-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one exhibits various biological activities:

  • CYP Inhibition: It acts as an inhibitor for several cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are involved in drug metabolism .
  • Antioxidant Properties: The compound has shown potential antioxidant activity, making it useful in combating oxidative stress.
  • Antimicrobial Activity: Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.

Several methods have been reported for synthesizing 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one:

  • Condensation Reactions: Starting from appropriate phenolic compounds and aldehydes, condensation reactions can yield chromenone derivatives.
  • Fluorination Techniques: Trifluoromethylation can be achieved using fluorinating agents under controlled conditions to introduce the trifluoromethyl group.
  • One-Pot Synthesis: Recent synthetic approaches have focused on one-pot methodologies that simplify the reaction steps while improving yields.

The unique properties of 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one lend it to various applications:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for developing new drugs targeting metabolic pathways.
  • Agricultural Chemicals: Its antimicrobial properties suggest potential use as a pesticide or fungicide.
  • Material Science: The compound's stability and reactivity make it a candidate for developing advanced materials.

Interaction studies of 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one have revealed important insights:

  • Drug Interactions: As an inhibitor of cytochrome P450 enzymes, it may interact with other medications metabolized by these pathways, necessitating careful consideration in polypharmacy situations .
  • Biochemical Pathways: Research into its role in biochemical pathways has indicated potential effects on metabolic processes, particularly those involving xenobiotic metabolism.

Several compounds exhibit structural similarities to 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one. Here is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
2-(Trifluoromethyl)-4H-chromen-4-one0.98Lacks methoxy group; simpler structure
7-Hydroxy-2-methyl-4H-chromen-4-one0.78Contains hydroxy instead of trifluoromethyl
7-(Trifluoromethyl)chroman-4-one0.77Different ring structure; lacks methoxy substitution
5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid0.81Different functional groups; furan ring instead
1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone0.76Contains hydroxy group; different core structure

The presence of both methoxy and trifluoromethyl groups in 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one distinguishes it from these similar compounds, contributing to its unique reactivity and biological profile.

XLogP3

3.2

Wikipedia

7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Dates

Modify: 2023-08-16

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